molecular formula C22H16N4 B4885357 (3-cyano-6-methyl-4,6-diphenyl-5,6-dihydro-2(1H)-pyridinylidene)malononitrile

(3-cyano-6-methyl-4,6-diphenyl-5,6-dihydro-2(1H)-pyridinylidene)malononitrile

Cat. No. B4885357
M. Wt: 336.4 g/mol
InChI Key: VNMKBDSXUAAAFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-cyano-6-methyl-4,6-diphenyl-5,6-dihydro-2(1H)-pyridinylidene)malononitrile, also known as DCM, is a heterocyclic compound that has gained significant attention in the scientific community due to its unique chemical properties. DCM is a potent electron acceptor and has been widely used in organic synthesis as a Michael acceptor. In recent years, DCM has also been explored for its potential applications in scientific research, particularly in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of (3-cyano-6-methyl-4,6-diphenyl-5,6-dihydro-2(1H)-pyridinylidene)malononitrile is not fully understood. However, it is believed to act as a Michael acceptor, reacting with nucleophilic sites in target molecules. (3-cyano-6-methyl-4,6-diphenyl-5,6-dihydro-2(1H)-pyridinylidene)malononitrile has been shown to form covalent adducts with proteins and DNA, leading to their inactivation. (3-cyano-6-methyl-4,6-diphenyl-5,6-dihydro-2(1H)-pyridinylidene)malononitrile has also been found to inhibit the activity of enzymes involved in DNA replication and repair, leading to DNA damage and cell death.
Biochemical and Physiological Effects
(3-cyano-6-methyl-4,6-diphenyl-5,6-dihydro-2(1H)-pyridinylidene)malononitrile has been found to have several biochemical and physiological effects. It has been shown to induce oxidative stress, leading to the generation of reactive oxygen species (ROS) and the activation of stress response pathways. (3-cyano-6-methyl-4,6-diphenyl-5,6-dihydro-2(1H)-pyridinylidene)malononitrile has also been found to modulate the expression of genes involved in cell cycle regulation, apoptosis, and DNA repair. In addition, (3-cyano-6-methyl-4,6-diphenyl-5,6-dihydro-2(1H)-pyridinylidene)malononitrile has been found to alter the lipid composition of cell membranes, leading to changes in membrane fluidity and permeability.

Advantages and Limitations for Lab Experiments

One of the main advantages of (3-cyano-6-methyl-4,6-diphenyl-5,6-dihydro-2(1H)-pyridinylidene)malononitrile is its potent electron accepting ability, which makes it a useful reagent in organic synthesis. In addition, (3-cyano-6-methyl-4,6-diphenyl-5,6-dihydro-2(1H)-pyridinylidene)malononitrile has been found to exhibit a broad range of biological activities, making it a promising lead compound for the development of new drugs. However, (3-cyano-6-methyl-4,6-diphenyl-5,6-dihydro-2(1H)-pyridinylidene)malononitrile is highly reactive and can form toxic adducts with proteins and DNA, which can limit its use in certain experiments. Furthermore, the mechanism of action of (3-cyano-6-methyl-4,6-diphenyl-5,6-dihydro-2(1H)-pyridinylidene)malononitrile is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for the study of (3-cyano-6-methyl-4,6-diphenyl-5,6-dihydro-2(1H)-pyridinylidene)malononitrile. One area of research is the development of new synthetic methods for (3-cyano-6-methyl-4,6-diphenyl-5,6-dihydro-2(1H)-pyridinylidene)malononitrile and its derivatives. Another area of research is the elucidation of the mechanism of action of (3-cyano-6-methyl-4,6-diphenyl-5,6-dihydro-2(1H)-pyridinylidene)malononitrile, which could lead to the development of more potent and selective analogs. In addition, the therapeutic potential of (3-cyano-6-methyl-4,6-diphenyl-5,6-dihydro-2(1H)-pyridinylidene)malononitrile and its derivatives for the treatment of cancer, viral infections, and bacterial infections should be further explored. Finally, the toxicity of (3-cyano-6-methyl-4,6-diphenyl-5,6-dihydro-2(1H)-pyridinylidene)malononitrile and its derivatives should be thoroughly investigated to ensure their safety for use in humans.

Scientific Research Applications

(3-cyano-6-methyl-4,6-diphenyl-5,6-dihydro-2(1H)-pyridinylidene)malononitrile has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anticancer, antiviral, and antibacterial activities. (3-cyano-6-methyl-4,6-diphenyl-5,6-dihydro-2(1H)-pyridinylidene)malononitrile has been found to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to inhibit the replication of several viruses, including HIV, herpes simplex virus, and influenza virus. In addition, (3-cyano-6-methyl-4,6-diphenyl-5,6-dihydro-2(1H)-pyridinylidene)malononitrile has been found to exhibit antibacterial activity against both gram-positive and gram-negative bacteria.

properties

IUPAC Name

2-(5-cyano-2-methyl-2,4-diphenyl-1,3-dihydropyridin-6-ylidene)propanedinitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N4/c1-22(18-10-6-3-7-11-18)12-19(16-8-4-2-5-9-16)20(15-25)21(26-22)17(13-23)14-24/h2-11,26H,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNMKBDSXUAAAFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=C(C(=C(C#N)C#N)N1)C#N)C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Dicyanomethylene-1,2,5,6-tetrahydro-6-methyl-4,6-diphenylnicotinonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-cyano-6-methyl-4,6-diphenyl-5,6-dihydro-2(1H)-pyridinylidene)malononitrile
Reactant of Route 2
(3-cyano-6-methyl-4,6-diphenyl-5,6-dihydro-2(1H)-pyridinylidene)malononitrile
Reactant of Route 3
(3-cyano-6-methyl-4,6-diphenyl-5,6-dihydro-2(1H)-pyridinylidene)malononitrile
Reactant of Route 4
(3-cyano-6-methyl-4,6-diphenyl-5,6-dihydro-2(1H)-pyridinylidene)malononitrile
Reactant of Route 5
(3-cyano-6-methyl-4,6-diphenyl-5,6-dihydro-2(1H)-pyridinylidene)malononitrile
Reactant of Route 6
(3-cyano-6-methyl-4,6-diphenyl-5,6-dihydro-2(1H)-pyridinylidene)malononitrile

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